molecular formula C8H11BrO2 B6306956 Methyl 2-bromo-1-cyclohexenecarboxylate CAS No. 72422-64-1

Methyl 2-bromo-1-cyclohexenecarboxylate

Cat. No.: B6306956
CAS No.: 72422-64-1
M. Wt: 219.08 g/mol
InChI Key: AJGNIFAADXLTAP-UHFFFAOYSA-N
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Description

Significance of Vinyl Halides and α,β-Unsaturated Esters in Synthetic Chemistry

The structure of Methyl 2-bromo-1-cyclohexenecarboxylate contains two highly important functional groups: a vinyl halide and an α,β-unsaturated ester. Each of these imparts unique reactivity to the molecule, making it a versatile building block.

Vinyl Halides: A vinyl halide consists of a halogen atom, in this case, bromine, attached directly to a carbon-carbon double bond. fiveable.me This structural feature is distinct from alkyl halides and confers different chemical properties. Vinyl halides are pivotal intermediates in a variety of synthetic transformations. fiveable.mewikipedia.org They are particularly valued for their participation in cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, which are powerful methods for forming new carbon-carbon bonds. wikipedia.org They can also undergo elimination reactions to furnish alkynes or be converted into organometallic reagents like Grignard or organolithium reagents. fiveable.mewikipedia.orgbritannica.com While generally unreactive toward direct nucleophilic substitution, their utility in transition-metal-catalyzed processes is a cornerstone of modern synthesis. britannica.com Recent advancements have also explored their activation through photoredox catalysis, opening new avenues for their application. acs.org

α,β-Unsaturated Esters: This functional group features an ester conjugated with a carbon-carbon double bond. fiveable.me This conjugation creates an electron-deficient π-system, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. fiveable.me This reactivity is harnessed in fundamental reactions like the Michael 1,4-conjugate addition and the Claisen condensation. fiveable.me The presence of both a double bond and a carbonyl group allows for a wide range of selective transformations. These compounds are key components in the synthesis of numerous pharmaceuticals, natural products, polymers, and agrochemicals. sapub.orgresearchgate.netgoogle.comresearchgate.net

The combination of both a vinyl halide and an α,β-unsaturated ester in one molecule, as seen in this compound, creates a multifunctional platform for complex molecular construction.

Overview of Strategic Importance of Cyclohexene (B86901) Derivatives

Cyclohexene derivatives are cyclic hydrocarbons containing a six-membered ring with one double bond. They are fundamental building blocks in organic synthesis due to their conformational properties and the reactivity of the double bond. fiveable.me The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a classic method for constructing the cyclohexene ring system with a high degree of stereochemical control. fiveable.me

Once formed, the cyclohexene scaffold can be extensively modified. The double bond can undergo a wide array of reactions, including hydrogenation, halogenation, epoxidation, and dihydroxylation, to introduce new functional groups. fiveable.me This versatility makes cyclohexene derivatives invaluable intermediates in the synthesis of complex natural products, pharmaceuticals, and agrochemicals. fiveable.me In medicinal chemistry, the cyclohexane (B81311) ring is often used as a bioisosteric replacement for a benzene (B151609) ring. acs.org This substitution can improve a drug candidate's metabolic stability and solubility while maintaining its biological activity. acs.org

Historical Context of Related Brominated Organic Compounds

The history of brominated organic compounds is intrinsically linked to the discovery of bromine itself by Antoine-Jérôme Bâlard in 1826. niscpr.res.in While iodine, discovered earlier, quickly found commercial applications, bromine's use remained limited until the early 20th century. niscpr.res.in A major driver for its large-scale production was the use of ethylene (B1197577) dibromide as a lead scavenger in gasoline. niscpr.res.in

In the realm of organic synthesis, bromination has long been one of the most fundamental and important transformations. acs.orgnih.gov The use of elemental bromine (Br₂) for the electrophilic addition to alkenes and substitution on aromatic rings is a classic method. acs.org However, due to the hazardous and corrosive nature of molecular bromine, significant research has been dedicated to developing safer, solid bromine carriers and other brominating agents over the past several decades. acs.orgnih.govacs.org Today, a vast arsenal (B13267) of bromo-organic compounds and reagents is available to chemists, enabling a wide range of transformations, including bromination, cyclization, and oxidation reactions. nih.govacs.org Naturally occurring and synthetically produced brominated compounds are used as flame-retardants, biocides, and pharmaceuticals. niscpr.res.inacs.org

Properties of this compound

The following table summarizes the key chemical and physical properties of the title compound.

PropertyValueSource
IUPAC Name methyl 2-bromocyclohex-1-ene-1-carboxylate nih.govachemblock.com
CAS Number 72422-64-1 nih.govachemblock.com
Molecular Formula C₈H₁₁BrO₂ nih.gov
Molecular Weight 219.08 g/mol nih.gov
Appearance Colorless to yellow liquid americanelements.com
Boiling Point 315.9 °C at 760 mmHg americanelements.com
Density 1.101 g/cm³ americanelements.com
SMILES COC(=O)C1=C(CCCC1)Br nih.gov
InChIKey AJGNIFAADXLTAP-UHFFFAOYSA-N nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-bromocyclohexene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGNIFAADXLTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CCCC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2 Bromo 1 Cyclohexenecarboxylate and Analogues

Direct Halogenation Approaches to α-Bromocyclohexenecarboxylates

Direct halogenation methods involve the introduction of a bromine atom onto a pre-existing cyclohexene (B86901) carboxylate framework. These are often the most straightforward routes, leveraging the intrinsic reactivity of the alkene double bond.

The most intuitive approach involves the electrophilic addition of bromine across the double bond of a Methyl 1-cyclohexene-1-carboxylate precursor. Reagents such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS) can serve as the electrophilic bromine source. The reaction proceeds by targeting the electron-rich π-system of the alkene.

Regioselectivity is a critical consideration in the bromination of unsymmetrical alkenes. In the case of a 1-cyclohexene-1-carboxylate system, the initial electrophilic attack by a bromine species (Br⁺) forms a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion (Br⁻) occurs at one of the two carbons of the original double bond.

The direction of this attack is governed by electronic factors. The presence of substituents can lead to an asymmetric distribution of charge in the bromonium ion. The more substituted carbon atom can better stabilize a partial positive charge, making it the more electrophilic site for the incoming nucleophile. wikipedia.org Therefore, the nucleophilic bromide will preferentially attack the more substituted carbon (C1), leading, after subsequent elimination of HBr, to the desired 2-bromo product. Electronic effects of substituents on the ring can significantly influence this selectivity, either enhancing or diminishing the preference for a specific regioisomer. youtube.com

The addition of bromine to a cyclic alkene like cyclohexene is a classic example of a stereospecific reaction. The mechanism involves the formation of a bridged bromonium ion, which blocks one face of the ring. researchgate.net The subsequent nucleophilic attack by the bromide ion must occur from the opposite face, resulting in an anti-addition. nih.govorgsyn.orgresearchgate.net This leads exclusively to the formation of a trans-1,2-dibromocyclohexane (B146542) derivative as the initial addition product. For the final product, Methyl 2-bromo-1-cyclohexenecarboxylate , to be formed from this intermediate, a subsequent base-induced elimination of hydrogen bromide (HBr) is required.

An alternative and highly effective strategy involves the α-bromination of a cyclic carbonyl compound, specifically a β-keto ester like Methyl 2-oxocyclohexanecarboxylate . This method is advantageous as the starting materials are often readily accessible. The reaction proceeds by bromination at the α-position, followed by elimination to generate the α,β-unsaturated bromo ester.

This approach has been well-documented for analogous systems. For instance, the synthesis of Methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate is achieved by treating Methyl 2-oxocyclopentanecarboxylate with bromine and triethylamine (B128534) in a solvent like dichloromethane. organic-chemistry.orgorgsyn.org The triethylamine acts as a base to facilitate the subsequent elimination of HBr to form the double bond. This method is generally high-yielding and proceeds under mild conditions.

Table 1: Representative Conditions for α-Bromination of Cyclic β-Keto Esters
PrecursorBrominating AgentBaseSolventTemperatureYieldReference
Methyl 2-oxocyclopentanecarboxylateBromine (Br₂)Triethylamine (Et₃N)Dichloromethane (CH₂Cl₂)0 °C to 23 °C95% orgsyn.org
α,β-Unsaturated Carbonyls (General)NBS-Et₃N·3HBrPotassium Carbonate (K₂CO₃)Dichloromethane (CH₂Cl₂)0 °C to RT76-89% acs.org

The mechanism of α-bromination of carbonyl compounds is intrinsically linked to the formation of an enol or enolate intermediate. Under acidic conditions, ketones undergo tautomerization to form a nucleophilic enol, which then reacts with the electrophilic halogen. wikipedia.org The rate of this reaction is often dependent on the rate of enol formation and not the halogen concentration.

For a β-keto ester like Methyl 2-oxocyclohexanecarboxylate , the hydrogen at the α-position (between the two carbonyl groups) is particularly acidic, and enolization occurs readily and predictably at this site. This inherent feature provides excellent control over the regioselectivity of the bromination, ensuring that the bromine atom is introduced at the desired C2 position. The subsequent elimination step is then driven by the formation of a stable, conjugated α,β-unsaturated system. In some cases, the choice of solvent, such as methanol, can influence the site of bromination in unsymmetrical ketones, favoring the less substituted carbon. arkat-usa.org

Electrophilic Bromination of Cyclohexene-1-carboxylates

Indirect Synthetic Routes

One prominent indirect method is the conversion of a ketone to a vinyl halide via a vinyl phosphate (B84403) intermediate. nih.gov Another established procedure transforms ketones into vinyl bromides using reagents generated from triphenyl phosphite (B83602) and bromine, which proceeds through a proposed gem-dibromide intermediate that undergoes dehydrobromination. digitellinc.com

The Shapiro reaction provides another pathway. In this reaction, a ketone is first converted to its tosylhydrazone derivative. Treatment with two equivalents of a strong base, like n-butyllithium, generates a vinyllithium (B1195746) species. This intermediate can then be trapped with an electrophilic bromine source to yield the vinyl bromide. youtube.com

Finally, the Hunsdiecker reaction and its modern variants represent a method for the halodecarboxylation of α,β-unsaturated carboxylic acids. For example, reacting an appropriate cyclohexenecarboxylic acid with N-bromosuccinimide (NBS) and a catalytic amount of a salt like lithium acetate (B1210297) can yield the corresponding vinyl bromide. wikipedia.orgacs.org This method is particularly useful for converting carboxylic acids directly into bromides with the loss of carbon dioxide.


Modifications of Pre-functionalized Cyclohexenes

One direct approach to this compound involves the functionalization of a pre-formed cyclohexene ring. A key strategy is the direct bromination of a cyclohexene derivative, such as methyl cyclohex-1-enecarboxylate. This transformation can be achieved using various brominating agents. For instance, the use of N-bromosuccinimide (NBS) in the presence of a suitable initiator can facilitate the introduction of a bromine atom at the vinylic position. organic-chemistry.orgmasterorganicchemistry.com While allylic bromination is a common reaction with NBS, conditions can be optimized to favor vinylic bromination. researchgate.netacs.orgatc.io

Another approach involves the α'-bromination of α,β-unsaturated ketones. rsc.org A cyclohexenone precursor can be subjected to regioselective bromination at the α'-position, followed by further synthetic manipulations to install the methyl ester functionality. Electrochemical methods have also been developed for the regioselective α′-bromination of α,β-unsaturated ketones. rsc.org

Furthermore, the reaction of enamines derived from cyclohexanediones with a brominating agent can provide a pathway to bromo-substituted cyclohexene systems. These intermediates can then be converted to the target ester through subsequent chemical steps.

Construction of the Cyclohexene Ring System

Building the cyclohexene core from acyclic precursors offers a high degree of control over the substitution pattern of the final product. Two powerful methods for this purpose are the Diels-Alder reaction and Ring-Closing Metathesis.

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of six-membered ring synthesis. atc.ioupenn.edumasterorganicchemistry.comchemtube3d.commdpi.comyoutube.comchegg.comnih.govchegg.com To generate the this compound scaffold, a dienophile containing both a bromo and a methyl ester group at the double bond, such as methyl 2-bromoacrylate, can be reacted with a suitable diene like 1,3-butadiene (B125203). mdpi.comchegg.comchegg.com

The regioselectivity of the Diels-Alder reaction is a critical consideration when using unsymmetrical dienes and dienophiles. masterorganicchemistry.comchemtube3d.comyoutube.com The substitution pattern on both the diene and the dienophile influences the electronic and steric factors that govern the orientation of the cycloaddition, leading to the preferential formation of one regioisomer over another. masterorganicchemistry.comnih.gov For instance, the reaction of 1,3-butadiene with methyl acrylate (B77674) has been a subject of computational studies to understand the factors governing its regioselectivity. mdpi.comorganic-chemistry.org

DieneDienophileProduct(s)Reference
1,3-ButadieneMethyl 2-bromoacrylateMethyl 2-bromo-1-cyclohexene-carboxylate mdpi.com
IsopreneMethyl acrylateMixture of "ortho" and "meta" regioisomers masterorganicchemistry.com
2,3-Dimethyl-1,3-butadieneMaleic anhydride4,5-Dimethyl-cis-cyclohex-4-ene-1,2-dicarboxylic anhydride atc.io

Table 1: Examples of Diels-Alder Reactions for Cyclohexene Synthesis

Ring-Closing Metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic olefins, including functionalized cyclohexenes, from acyclic diene precursors. acs.orgresearchgate.netorganic-chemistry.orgwikipedia.orgresearchgate.netbutler.edu This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' catalysts, offers excellent functional group tolerance. acs.orgresearchgate.netorganic-chemistry.org

To synthesize this compound analogues via RCM, a diene precursor bearing the necessary bromo and ester functionalities must be prepared. The strategic placement of these groups on the acyclic diene allows for their incorporation into the final cyclic product upon metathesis. The efficiency of the RCM reaction can be influenced by factors such as the substitution pattern of the diene and the nature of the catalyst employed. researchgate.netnih.gov For example, the RCM of dienes containing gem-disubstituted olefins has been shown to be effective in producing tri- and tetrasubstituted cyclic olefins. nih.gov

CatalystSubstrate TypeProduct TypeReference
Grubbs' CatalystAcyclic DienesCyclic Olefins acs.orgresearchgate.netorganic-chemistry.org
Schrock's CatalystFunctionalized DienesHighly Functionalized Cyclooctenes researchgate.net
Ruthenium AlkylideneDienes with gem-disubstituted olefinsTri- and Tetrasubstituted Cyclic Olefins nih.gov

Table 2: Catalysts and Substrates in Ring-Closing Metathesis

Catalytic Approaches in Synthesis

Catalytic methods offer efficient and selective routes to the target compounds, often under milder reaction conditions and with higher atom economy compared to stoichiometric approaches.

Transition Metal-Catalyzed Formation of Vinylic C-Br Bonds

The direct formation of a vinylic C-Br bond through transition metal-catalyzed C-H activation is a highly desirable transformation. Palladium and copper catalysts have shown promise in this area. For instance, palladium-catalyzed oxidative difunctionalization of alkenes with α-carbonyl alkyl bromides has been reported, proceeding through a Heck-type insertion. nih.gov While not a direct C-H bromination, this methodology highlights the potential of palladium to mediate the formation of C-Br bonds in complex settings.

Copper-catalyzed cross-coupling reactions have also been extensively studied for the formation of carbon-heteroatom bonds. organic-chemistry.orgorganic-chemistry.orgnih.gov The development of copper-catalyzed methods for the vinylic C-H bromination of cyclohexene derivatives, particularly those bearing ester functionalities, would represent a significant advancement in the synthesis of the target compound.

Asymmetric Synthetic Routes to Chiral Derivatives

The development of asymmetric methodologies to access chiral derivatives of this compound is of great interest, given the importance of chiral molecules in various fields.

One promising strategy is the use of chiral Lewis acids to catalyze asymmetric Diels-Alder reactions. acs.orgnih.govrsc.orgrsc.org By employing a chiral Lewis acid, the cycloaddition of a diene and a dienophile can proceed with high enantioselectivity, affording a chiral cyclohexene scaffold that can be further elaborated to the target molecule. acs.orgnih.govrsc.org

Another approach involves the asymmetric bromination of a suitable prochiral precursor. Organocatalysis has emerged as a powerful tool for enantioselective transformations, including the α-bromination of aldehydes and ketones. acs.orgchemtube3d.comnih.gov The development of an organocatalytic method for the asymmetric vinylic bromination of a cyclohexene carboxylate derivative would provide a direct route to chiral products. Furthermore, asymmetric bromolactonization of cyclohexadiene derivatives, catalyzed by chiral catalysts, has been shown to produce bromolactones with high enantiomeric excess, which could serve as versatile chiral building blocks. researchgate.netnih.gov

Catalytic SystemReaction TypeProduct FeatureReference
Chiral Lewis Acid (e.g., based on BINOL)Diels-Alder ReactionEnantioenriched Cyclohexene nih.govrsc.orgrsc.org
Chiral Amine (e.g., Proline derivatives)α-Bromination of KetonesEnantioenriched α-Bromoketone acs.orgchemtube3d.comnih.gov
(DHQD)2PHALAsymmetric BromolactonizationChiral Bromolactone researchgate.netnih.gov

Table 3: Examples of Asymmetric Catalytic Approaches

Reactivity and Transformational Chemistry of Methyl 2 Bromo 1 Cyclohexenecarboxylate

Reactions Involving the Vinylic Bromine

The vinylic bromine atom is the primary site of reactivity, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This functional group readily participates in numerous transition-metal-catalyzed cross-coupling reactions and, under certain conditions, can undergo nucleophilic substitution.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for modifying the structure of Methyl 2-bromo-1-cyclohexenecarboxylate, leveraging the reactivity of the vinyl bromide. nih.govmasterorganicchemistry.com These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com The reactivity of vinyl halides in oxidative addition to Pd(0) is high, often greater than that of aryl bromides. researchgate.net

The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds by reacting a vinyl halide with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. masterorganicchemistry.comlibretexts.org This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability and stability of the organoboron reagents. nih.govbeilstein-journals.org For a substrate like this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkenyl groups at the 2-position of the cyclohexene (B86901) ring.

The general mechanism involves the oxidative addition of the vinyl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species (activated by the base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. For instance, the coupling of various alkenyl bromides with potassium alkyltrifluoroborates has been successfully achieved using PdCl₂(dppf)·CH₂Cl₂ as the catalyst and Cs₂CO₃ as the base. nih.gov Similarly, conditions have been developed for coupling brominated 2,1-borazaronaphthalenes with potassium alkenyltrifluoroborates using Pd(dppf)Cl₂ and a base in a toluene/water solvent system. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Vinyl Bromides
Catalyst (mol%)LigandBoron ReagentBaseSolventTemperature (°C)Yield (%)Reference
PdCl₂(dppf)·CH₂Cl₂ (10)dppfPotassium AlkyltrifluoroboratesCs₂CO₃Toluene/H₂O8049–95 nih.gov
Pd(PPh₃)₄PPh₃Arylboronic AcidsK₂CO₃Toluene6088-94 nih.gov
Pd(dppf)Cl₂ (6)dppfPotassium AlkenyltrifluoroboratesVariousToluene/H₂O60up to 90 nih.gov
Pd₂(dba)₃/P(t-Bu)₃P(t-Bu)₃Pentafluorophenylboronic AcidCsF/Ag₂ON/AN/A>90 elsevierpure.com

The Heck reaction provides a method for the alkenylation of vinyl halides. It involves the palladium-catalyzed reaction of this compound with an alkene, typically in the presence of a base like triethylamine (B128534). masterorganicchemistry.com The reaction forms a new carbon-carbon bond between the C2-position of the cyclohexene ring and one of the sp² carbons of the coupling partner alkene, with the stereochemistry often being retained. masterorganicchemistry.com

The Sonogashira coupling is a versatile method for the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne. organic-chemistry.orgresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org Copper-free Sonogashira protocols have also been developed to avoid issues like the dimerization of the alkyne substrate. organic-chemistry.org This reaction would install an alkynyl substituent at the 2-position of the cyclohexene ring, leading to the formation of conjugated enyne systems. The reaction tolerates a wide range of functional groups and proceeds under relatively mild conditions. researchgate.netorganic-chemistry.org

Table 2: General Conditions for Heck and Sonogashira Coupling of Vinyl Halides
ReactionCatalystCo-catalystCoupling PartnerBaseSolventKey FeaturesReference
HeckPd(OAc)₂-AlkeneNEt₃DMF / NMPForms C(sp²)-C(sp²) bond; Alkenylation masterorganicchemistry.com
SonogashiraPd(PPh₃)₄ / PdCl₂(PPh₃)₂CuITerminal AlkyneAmine (e.g., NEt₃, piperidine)THF / DMFForms C(sp²)-C(sp) bond; Alkynylation organic-chemistry.org
Copper-Free SonogashiraPd-132 / Pd-149-Terminal AlkyneAmine / K-saltVariousAvoids alkyne homocoupling organic-chemistry.org

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organic halide with an organotin compound (organostannane). libretexts.org For this compound, this would entail reaction with an aryl-, alkenyl-, or alkynylstannane. The Stille reaction is known for its tolerance of a wide variety of functional groups, and the organotin reagents are generally stable to air and moisture. libretexts.org The reactivity order of the organic group transferred from the tin reagent is typically Alkynyl > Alkenyl > Aryl > Allyl > Alkyl. libretexts.org

Beyond organoboron and organotin reagents, other organometallic compounds can be used for cross-coupling with vinyl halides. researchgate.net

Negishi Coupling : This reaction utilizes organozinc reagents, which are known for high reactivity and chemoselectivity. libretexts.orgresearchgate.net

Organomagnesium Reagents (Grignard) : In the presence of cobalt or other transition metal catalysts, Grignard reagents can couple with vinyl halides to form di- and tri-substituted olefins. researchgate.net

Organoaluminum Reagents : Highly efficient coupling of vinyl halides can be achieved with alkenylaluminum reagents using a palladium/XantPhos catalyst system. rsc.org

Table 3: Comparison of Organometallic Coupling Partners for Vinyl Bromides
Coupling MethodOrganometallic Reagent (R-M)Catalyst SystemKey AdvantagesKey DisadvantagesReference
StilleR-Sn(Alkyl)₃Pd(PPh₃)₄High functional group tolerance; stable reagentsToxicity of tin compounds libretexts.org
NegishiR-ZnXPd or Ni-basedHigh reactivitySensitivity to air and water libretexts.org
KumadaR-MgXNi or Pd-basedReadily available reagentsLower functional group tolerance researchgate.net
AlkenylaluminumR-Al(i-Bu)₂PdCl₂/XantPhosHigh efficiency and yieldsReagent preparation rsc.org

While this compound itself is monohalogenated, its derivatives could be polyhalogenated. In such cases, site-selective cross-coupling becomes a significant challenge and opportunity. nih.govnih.gov The ability to functionalize one halogen in the presence of others allows for the rapid construction of complex molecules. nih.govthieme-connect.de Selectivity is typically governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions (catalyst, ligand, solvent). nih.govnih.gov

In a hypothetical di- or tri-halogenated derivative of the title compound, the relative reactivity of the C-X bonds would determine the outcome. Generally, for halogens, the reactivity order in palladium-catalyzed couplings is C-I > C-OTf > C-Br > C-Cl. libretexts.org For identical halogens on a ring, electronic factors are key; positions that are more electron-deficient are often more reactive toward oxidative addition. nih.govthieme-connect.de Steric hindrance around a C-X bond can also be exploited to direct the coupling to a more accessible site.

Direct nucleophilic substitution on a vinylic carbon (SNVinylic) is generally more difficult than on a saturated sp³ carbon. libretexts.org The SN2 pathway is disfavored due to the high energy of the transition state, and the SN1 pathway is disfavored due to the instability of the resulting vinyl cation. However, substitution can occur under specific circumstances.

For this compound, the presence of the electron-withdrawing methyl carboxylate group adjacent to the double bond can activate the system towards nucleophilic attack. This can facilitate an addition-elimination mechanism. In this pathway, a nucleophile adds to the double bond to form a stabilized carbanionic intermediate, which then eliminates the bromide ion to yield the substituted product.

A related transformation is cine-substitution, where the incoming nucleophile bonds to the carbon atom that was adjacent to the one bearing the leaving group. This has been observed for vinyl bromides in a palladium-catalyzed process where C-N bond formation generates an enamine, which then undergoes a subsequent reaction, effectively resulting in substitution at a different position. organic-chemistry.orgrsc.org

Elimination Reactions for Alkyne Formation

Vinyl halides, such as this compound, can undergo dehydrohalogenation to furnish alkynes. This transformation typically requires a strong base to facilitate the elimination of hydrogen bromide (HBr). The reaction proceeds via an E2 mechanism, where the removal of a proton and the departure of the bromide leaving group occur in a concerted step. libretexts.org

For this compound, the presence of the electron-withdrawing ester group can influence the regioselectivity of the elimination. The most common pathway for such eliminations follows Zaitsev's rule, which predicts the formation of the more substituted, and thus more stable, alkene. libretexts.org In the context of alkyne formation from a vinyl halide, this translates to the removal of a proton from the adjacent carbon atom.

The general conditions for such elimination reactions involve the use of strong bases like sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK) in a suitable solvent. The reaction of 2-bromopentane (B28208) to form pent-2-ene is a classic example of a dehydrohalogenation reaction. youtube.com While specific studies on the elimination of this compound to form the corresponding methyl cyclohex-1-yne-1-carboxylate are not extensively documented in readily available literature, the general principle of vinyl halide elimination provides a viable synthetic route to this strained cyclic alkyne.

Reactant Reagent Product Reaction Type
This compoundStrong Base (e.g., NaNH₂)Methyl cyclohex-1-yne-1-carboxylateDehydrohalogenation
2-BromopentaneEthanolic KOHPent-2-eneDehydrohalogenation youtube.com

Reactions Involving the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is electron-deficient due to the conjugative effect of the methoxycarbonyl group. This electronic nature governs its reactivity towards electrophiles.

Electrophilic Addition Reactions

Electrophilic addition reactions to alkenes are fundamental transformations in organic chemistry. libretexts.org In these reactions, an electrophile adds to the double bond, breaking the pi bond and forming two new sigma bonds. For this compound, the electron-withdrawing ester group deactivates the double bond towards electrophilic attack compared to electron-rich alkenes.

The addition of halogens (e.g., Br₂ or Cl₂) to alkenes typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition products. libretexts.org However, the halogenation of electron-deficient alkenes can be more complex, sometimes leading to a mixture of regio- and stereoisomers. libretexts.org

Dihydroxylation : This process, which adds two hydroxyl groups across the double bond, can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). These reactions generally result in syn-dihydroxylation.

Halohydrin Formation : When halogenation is carried out in the presence of water, a halohydrin is formed. The reaction proceeds via a halonium ion intermediate, which is then attacked by a water molecule. In accordance with Markovnikov's rule for unsymmetrical alkenes, the nucleophile (water) will attack the more substituted carbon of the halonium ion. chadsprep.com For this compound, this would likely lead to the hydroxyl group adding at the carbon bearing the ester group, and the halogen adding to the carbon bearing the bromine.

Reaction Reagents Expected Product Feature Stereochemistry
DihydroxylationOsO₄, NMOvic-DiolSyn-addition
Halohydrin FormationBr₂/H₂OBromohydrinAnti-addition

The addition of hydrogen halides (HX) to alkenes is a classic example of an electrophilic addition. masterorganicchemistry.com The reaction is initiated by the protonation of the alkene to form a carbocation intermediate, which is then attacked by the halide ion. pressbooks.pub

According to Markovnikov's rule , in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon that has the greater number of hydrogen atoms. masterorganicchemistry.com A more modern interpretation is that the reaction proceeds through the most stable carbocation intermediate. chadsprep.com

In the case of this compound, the double bond is unsymmetrically substituted. The electron-withdrawing ester group will destabilize an adjacent carbocation. Therefore, protonation is expected to occur at the carbon atom bearing the ester group (C1), leading to the formation of a more stable carbocation at the bromine-bearing carbon (C2). Subsequent attack by the halide ion would then occur at C2. This regioselectivity is opposite to what would be predicted for a simple alkene, highlighting the powerful directing effect of the ester group. For instance, the hydrobromination of 1-methylcyclohexene yields 1-bromo-1-methylcyclohexane (B3058953) as the major product, following the formation of the more stable tertiary carbocation. pressbooks.pub

The carbon-carbon double bond in this compound can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). mdpi.com

The hydrogenation of vinyl halides can sometimes be accompanied by hydrogenolysis (cleavage) of the carbon-halogen bond. mdpi.com Selective hydrogenation of the double bond without affecting the C-Br bond can be challenging and may require specific catalysts or reaction conditions. For example, the use of certain catalyst poisons can sometimes prevent unwanted side reactions. The hydrogenation of α,β-unsaturated carbonyl compounds can be selectively achieved for the C=C bond, often leaving the carbonyl group intact. organic-chemistry.org

The stereochemical outcome of addition reactions to the cyclohexene ring of this compound is influenced by the cyclic nature of the substrate and the mechanism of the reaction.

Syn-addition : Reactions like catalytic hydrogenation and dihydroxylation with OsO₄ typically occur via syn-addition, where both new atoms add to the same face of the double bond.

Anti-addition : Reactions that proceed through a cyclic intermediate, such as halogenation (via a halonium ion), result in anti-addition, with the two new groups adding to opposite faces of the double bond. libretexts.org

Carbocation Intermediates : Reactions involving a planar carbocation intermediate, such as hydrohalogenation, can lead to a mixture of syn- and anti-addition products, as the nucleophile can attack from either face of the carbocation. youtube.com

The stereochemistry of addition reactions to cyclohexene derivatives is a well-studied area, and the principles can be applied to predict the products for this compound. orgsyn.org However, the interplay of the bromo and ester substituents can introduce additional steric and electronic factors that may influence the facial selectivity of the attack.

Reaction Type Intermediate Typical Stereochemical Outcome
Catalytic HydrogenationSurface-bound speciesSyn-addition
HalogenationCyclic halonium ionAnti-addition libretexts.org
HydrohalogenationCarbocationMixture of syn and anti youtube.com
Dihydroxylation (OsO₄)Osmate esterSyn-addition

Cycloaddition Reactions (e.g., [2+2], Diels-Alder with Activated Dienophiles)

The electron-deficient nature of the double bond in this compound, due to the presence of the electron-withdrawing ester group, suggests its potential as a dienophile in Diels-Alder reactions. wikipedia.orgresearchgate.netmasterorganicchemistry.com In this [4+2] cycloaddition, the compound would react with an electron-rich diene to form a six-membered ring. wikipedia.orgresearchgate.netmasterorganicchemistry.com The presence of the bromine atom at the 2-position is expected to influence the regioselectivity and reactivity of the cycloaddition. Studies on similar 2-brominated cycloalkenones have shown that they can be highly reactive and stereoselective dienophiles. nih.gov For instance, 2-bromocyclobutenone has demonstrated enhanced reactivity compared to its non-halogenated counterpart in Diels-Alder reactions. nih.gov

Furthermore, the conjugated system within this compound could potentially allow it to act as a diene in Diels-Alder reactions, particularly with highly activated dienophiles. Research on 2-bromo-1,3-butadienes has shown their utility as diene components in tandem Diels-Alder/cross-coupling sequences. rsc.org This dual reactivity highlights the synthetic potential of the target molecule in constructing complex polycyclic systems.

Beyond the Diels-Alder reaction, [2+2] cycloadditions could also be envisaged. These reactions, often photochemically induced, would lead to the formation of four-membered rings.

Diene/DienophileReaction TypeProduct TypePotential Outcome for this compound
Electron-rich dieneDiels-Alder ([4+2])Substituted cyclohexeneFormation of a bicyclic system with the bromine and ester groups influencing stereochemistry.
Activated dienophileDiels-Alder ([4+2])Substituted cyclohexeneThe compound acts as the diene component, leading to a new six-membered ring.
Alkene (photochemical)[2+2] CycloadditionCyclobutane derivativeFormation of a bicyclo[4.2.0]octane derivative.

Radical Addition Reactions

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, making it a precursor for vinyl radical generation. rsc.org Vinyl radicals are highly reactive species that can participate in a variety of transformations, including radical addition reactions. rsc.orgpearson.comyoutube.com The addition of a radical species to the double bond of this compound would likely occur at the carbon atom bearing the bromine, leading to the formation of a more stable radical intermediate. This intermediate could then be trapped by a hydrogen atom donor or another radical species.

Intramolecular radical cyclizations are also a plausible reaction pathway if a suitable radical acceptor is present elsewhere in the molecule or in a tethered substrate. rsc.org Such reactions are powerful tools for the construction of cyclic and polycyclic systems. For instance, radical cyclization of bromoalkenes has been utilized in the synthesis of pyrrolidines and piperidines. rsc.org

Radical InitiatorReactantReaction TypeProduct TypePotential Outcome for this compound
AIBN, Bu3SnHH-donorRadical reductionMethyl 1-cyclohexenecarboxylateReplacement of the bromine atom with hydrogen.
Radical speciesAlkene/AlkyneIntermolecular radical additionAdduct of the radical and the substrateFormation of a new C-C bond at the C2 position.
Tethered radical acceptor-Intramolecular radical cyclizationCyclic/polycyclic compoundFormation of a fused ring system.

Reactions Involving the Methyl Ester Group

The methyl ester functionality of this compound can undergo a variety of transformations common to esters.

Hydrolysis and Transesterification

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. achemblock.com Due to the steric hindrance around the ester group, harsh conditions might be required for this transformation. masterorganicchemistry.com Base-promoted hydrolysis would proceed via a nucleophilic acyl substitution mechanism.

Transesterification, the conversion of one ester to another, can also be achieved by reacting this compound with an excess of another alcohol in the presence of an acid or base catalyst. quora.com This equilibrium-driven reaction can be used to introduce different alkoxy groups.

Reduction to Alcohols and Aldehydes

The methyl ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction proceeds via nucleophilic acyl substitution followed by reduction of the intermediate aldehyde. It is important to note that such strong reducing agents may also affect the carbon-carbon double bond and the carbon-bromine bond.

Selective reduction to the aldehyde is more challenging but can potentially be achieved using milder reducing agents at low temperatures, such as diisobutylaluminium hydride (DIBAL-H).

ReagentProduct TypeNotes
H₃O⁺ or OH⁻Carboxylic acidStandard ester hydrolysis. achemblock.com
R'OH, H⁺ or OR'⁻New ester (R' = alkyl, etc.)Transesterification. quora.com
LiAlH₄Primary alcoholStrong reduction, may affect other functional groups.
DIBAL-HAldehydeMilder reduction, may offer more selectivity.

Nucleophilic Addition to the Carbonyl (e.g., Grignard, Organolithium Reagents)

Grignard reagents (RMgX) and organolithium reagents (RLi) are potent nucleophiles that can add to the carbonyl carbon of the methyl ester. quora.comamericanelements.comresearchgate.netresearchgate.net Typically, the reaction with esters involves a double addition of the organometallic reagent. The initial nucleophilic addition leads to a ketone intermediate, which is more reactive than the starting ester and rapidly undergoes a second addition to yield a tertiary alcohol after acidic workup. researchgate.net The vinylic bromide of this compound may also react with these strong nucleophiles/bases, potentially leading to complex reaction mixtures.

ReagentIntermediateFinal Product (after workup)
Grignard (RMgX)KetoneTertiary alcohol (with two identical R groups)
Organolithium (RLi)KetoneTertiary alcohol (with two identical R groups)

Combined Reactivity and Cascade Reactions

The multifunctionality of this compound provides a platform for designing cascade or tandem reactions, where a single synthetic operation triggers a sequence of transformations to build molecular complexity rapidly. For example, a reaction could be initiated at one functional group, leading to an intermediate that subsequently reacts at another site within the same molecule.

A potential cascade could involve an initial nucleophilic attack on the ester, followed by an intramolecular reaction involving the bromine or the double bond. Alternatively, a radical cyclization could be initiated at the C-Br bond, with the resulting cyclized radical being trapped by a nucleophile or undergoing further rearrangement. The development of such cascade reactions would significantly enhance the synthetic utility of this compound.

Mechanistic Investigations and Reaction Pathway Elucidation

Carbocation Intermediates in Electrophilic Additions

There is no specific literature detailing the formation or stability of carbocation intermediates arising from the electrophilic addition to the double bond of Methyl 2-bromo-1-cyclohexenecarboxylate. General knowledge suggests that electrophilic attack on a vinyl bromide is less favorable than on a simple alkene due to the electron-withdrawing nature of the bromine atom. The presence of the electron-withdrawing methyl carboxylate group would further deactivate the double bond, making the formation of a carbocation intermediate energetically demanding. Theoretical calculations would be required to predict the most likely site of electrophilic attack and the relative stability of any potential carbocationic species.

Oxidative Addition and Reductive Elimination in Cross-Coupling Cycles

This compound is a vinyl bromide, a class of compounds known to participate in transition metal-catalyzed cross-coupling reactions. The fundamental steps of such reactions involve the oxidative addition of the carbon-bromine bond to a low-valent metal center (e.g., Palladium(0)), followed by transmetalation and reductive elimination to form the new carbon-carbon bond. While this general mechanism is well-established for a wide range of vinyl halides, specific kinetic and thermodynamic data for the oxidative addition of this compound to a catalyst, or the subsequent reductive elimination from the resulting organometallic intermediate, have not been reported.

Transition State Analysis in Stereoselective Transformations

Detailed transition state analyses, typically achieved through computational chemistry (e.g., Density Functional Theory), are crucial for understanding the origins of stereoselectivity in chemical reactions. Such studies for transformations involving this compound are absent from the scientific literature. Without these computational models, it is not possible to identify the specific transition state geometries that would govern the stereochemical outcome of any reaction where new chiral centers are formed.

Elucidation of Catalyst-Substrate Interactions

The interaction between a catalyst and a substrate is fundamental to the efficiency and selectivity of a catalyzed reaction. Spectroscopic techniques (e.g., NMR) and computational modeling are often employed to characterize these interactions. For this compound, there are no published studies that elucidate the specific binding modes, coordination geometries, or electronic interactions with any transition metal catalyst.

Solvent Effects on Reaction Mechanisms and Selectivity

The choice of solvent can significantly influence reaction rates, mechanisms, and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states. While it is a general principle of organic chemistry, the specific effects of different solvents on the reaction mechanisms of this compound have not been systematically investigated or reported.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. For methyl 2-bromo-1-cyclohexenecarboxylate, both ¹H and ¹³C NMR are fundamental for confirming its chemical structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the different protons in the molecule. The methyl ester protons would appear as a sharp singlet, typically in the range of 3.7-3.9 ppm. The protons on the cyclohexene (B86901) ring would appear as multiplets in the aliphatic region of the spectrum. The exact chemical shifts and coupling patterns of these protons would be highly dependent on the conformation of the cyclohexene ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, distinct signals would be observed for the carbonyl carbon of the ester, the two sp² carbons of the double bond (one bonded to bromine and the other to the carboxylate group), the methyl carbon of the ester, and the four sp³ carbons of the cyclohexene ring.

While specific, detailed research findings on the comprehensive conformational analysis of this compound are not widely published, studies on analogous compounds like 2-bromocyclohexanone (B1249149) provide a framework for how such an analysis would be conducted. americanelements.com For instance, techniques like Nuclear Overhauser Effect (NOE) spectroscopy could be employed to determine the spatial proximity of protons, thereby helping to assign the stereochemistry and deduce the preferred conformation of the cyclohexene ring in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Nucleus Predicted Chemical Shift (ppm) Multiplicity
-OCH₃¹H3.7 - 3.9Singlet
Cyclohexene ring -CH₂-¹H1.5 - 2.8Multiplets
-C=O¹³C160 - 170-
C=C-Br¹³C120 - 130-
C=C-CO₂Me¹³C130 - 140-
-OCH₃¹³C50 - 55-
Cyclohexene ring -CH₂-¹³C20 - 40-

Note: These are predicted ranges and actual values may vary based on solvent and other experimental conditions.

Mass Spectrometry for Reaction Monitoring and Product Identification (Beyond Basic Data)

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. In the context of research, advanced mass spectrometry techniques are invaluable for monitoring the progress of reactions involving this compound and for identifying reaction products and intermediates.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula (C₈H₁₁BrO₂). nih.gov The presence of bromine would be readily identifiable from the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

In reaction monitoring, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to separate and identify components of a reaction mixture over time. This allows chemists to track the consumption of this compound and the formation of products, helping to optimize reaction conditions. The fragmentation pattern observed in the mass spectrum can also provide structural information about the molecule and its transformation products. For instance, the mass spectrum of the related compound, methyl 1-cyclohexene-1-carboxylate, shows characteristic fragmentation that can be used for its identification. nist.gov

Table 2: Key Mass Spectrometry Data for this compound

Property Value Source
Molecular FormulaC₈H₁₁BrO₂ nih.gov
Molecular Weight219.08 g/mol nih.gov
Exact Mass217.9942 g/mol (for ⁷⁹Br) nih.gov
Isotopic SignaturePresence of M and M+2 peaks in ~1:1 ratioTheoretical

Infrared (IR) and Raman Spectroscopy for Functional Group Transformations

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the region of 1720-1740 cm⁻¹. Another key feature would be the C=C stretching vibration of the cyclohexene ring, which is expected to appear around 1640-1680 cm⁻¹. The C-O stretching vibrations of the ester would be visible in the 1000-1300 cm⁻¹ region. The C-H stretching vibrations of the aliphatic and methyl groups would be observed around 2850-3000 cm⁻¹. The C-Br stretch is typically weak and appears in the fingerprint region at lower wavenumbers. Monitoring changes in these characteristic bands can provide clear evidence of functional group transformations in reactions involving this compound. For example, the disappearance of the C=O band would indicate a reaction at the ester group.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the C=O stretch is strong in the IR, it is often weaker in the Raman spectrum. Conversely, the C=C double bond and the C-Br bond, which are highly polarizable, would be expected to show strong signals in the Raman spectrum. This makes Raman spectroscopy particularly useful for studying reactions that involve these specific functional groups.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Signal
Ester (C=O)Stretch1720 - 1740 (Strong)Weak to Medium
Alkene (C=C)Stretch1640 - 1680 (Medium)Strong
Ester (C-O)Stretch1000 - 1300 (Strong)Medium
Alkyl (C-H)Stretch2850 - 3000 (Medium)Medium
Vinyl Bromide (C-Br)Stretch500 - 600 (Weak)Strong

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structures

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, which is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require crystallization at low temperatures or the formation of a crystalline derivative. americanelements.com

To date, there are no published crystal structures for this compound in the primary scientific literature. However, if a crystal structure were to be determined, it would provide invaluable information. It would unambiguously establish the conformation of the cyclohexene ring in the solid state (e.g., half-chair, boat) and the relative orientation of the bromo and methyl carboxylate substituents. This information is crucial for understanding intermolecular interactions in the solid state and can provide insights into the molecule's reactivity in solid-phase reactions.

The process would involve growing a high-quality single crystal, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in an X-ray beam. The resulting diffraction pattern is then mathematically analyzed to generate an electron density map, from which the positions of the atoms can be determined.

Computational and Theoretical Studies of Methyl 2 Bromo 1 Cyclohexenecarboxylate Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By solving approximations of the Schrödinger equation, DFT can accurately predict molecular geometries and the distribution of electrons within a molecule. For Methyl 2-bromo-1-cyclohexenecarboxylate, DFT calculations are crucial for optimizing its three-dimensional structure and understanding its intrinsic reactivity.

Key parameters derived from DFT calculations include the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is a critical indicator of chemical stability and reactivity. researchgate.net

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, an MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the ester group, indicating sites susceptible to electrophilic attack, and positive potential (blue) near the hydrogen atoms and the carbon attached to the bromine, suggesting sites for nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound using DFT (Note: The following data is illustrative of typical DFT results and is presented to demonstrate the application of the method.)

PropertyCalculated ValueSignificance for Reactivity
HOMO Energy-6.8 eVIndicates the energy of the most available electrons, likely localized on the C=C double bond and the bromine atom.
LUMO Energy-1.2 eVRepresents the lowest energy orbital for accepting electrons, likely centered on the antibonding orbitals of the C=C bond and the C-Br bond.
HOMO-LUMO Gap5.6 eVA relatively large gap suggests high kinetic stability, indicating the molecule is not hyper-reactive but will undergo reactions under specific conditions.
Dipole Moment2.5 DA significant dipole moment points to a polar molecule, influencing its solubility and intermolecular interactions.

Transition State Modeling and Energy Profile Analysis

To understand how a reaction proceeds, it is essential to map out the energy changes along the reaction pathway. Transition state modeling is a computational technique used to locate the highest energy structure—the transition state (TS)—that connects reactants to products. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. dntb.gov.ua

For this compound, this analysis can be applied to various potential reactions, such as nucleophilic substitution at the sp² carbon or participation in transition-metal-catalyzed cross-coupling reactions. By calculating the energies of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. These profiles are vital for comparing competing reaction pathways and predicting which one is more likely to occur. nih.govresearchgate.net

Table 2: Illustrative Reaction Energy Profile for a Hypothetical Nucleophilic Substitution (Note: This table represents a simplified, hypothetical energy profile for the reaction of this compound with a nucleophile, Nu⁻.)

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Nu⁻0.0
Transition State (TS)The C-Nu bond is partially formed, and the C-Br bond is partially broken. This is the highest energy point on the reaction coordinate.+25.5
ProductsMethyl 2-(nucleophile)-1-cyclohexenecarboxylate + Br⁻-10.2

Molecular Dynamics Simulations for Conformational Landscapes

While DFT calculations typically focus on a single, minimum-energy structure, molecules are not static. They are flexible and can adopt various shapes or conformations. Molecular Dynamics (MD) simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior and revealing its preferred conformations. researchgate.net

For this compound, the cyclohexene (B86901) ring is not planar and exists in various "half-chair" or "sofa" conformations. Furthermore, the ester group can rotate. MD simulations can explore this conformational landscape, identifying the most stable conformers and the energy barriers between them. This information is crucial because the specific conformation of the molecule can significantly influence its reactivity and how it interacts with other molecules.

Prediction of Regio- and Stereoselectivity

Many chemical reactions can yield multiple products. Regioselectivity refers to the preference for one direction of bond-making or breaking over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. Computational chemistry is exceptionally powerful for predicting these outcomes. nih.gov

By modeling the transition states for all possible reaction pathways, their activation energies can be compared. According to transition state theory, the pathway with the lowest activation energy will be the fastest and will therefore lead to the major product. For this compound, this could be used to predict:

Regioselectivity: In a cross-coupling reaction, will a new group attach at the carbon bearing the bromine or elsewhere?

Stereoselectivity: If a reagent adds across the double bond, will it approach from the face of the ring occupied by the ester group or from the opposite face?

By comparing the calculated energies of the different transition states, a quantitative prediction of the product ratio can be made before the experiment is ever run in a lab.

Elucidation of Reaction Mechanisms via Quantum Chemical Methods

Quantum chemical methods provide a comprehensive framework for elucidating complex reaction mechanisms. nih.govresearchgate.net A proposed mechanism often involves multiple steps with various intermediates and transition states. Computational modeling can validate or refute a proposed mechanism by systematically calculating the feasibility of each step. nih.gov

For example, a proposed mechanism for a palladium-catalyzed Suzuki coupling of this compound would involve steps like oxidative addition, transmetalation, and reductive elimination. Quantum chemical calculations can:

Confirm the structure of each intermediate in the catalytic cycle.

Calculate the energy barriers for each elementary step.

Identify the rate-determining step (the one with the highest energy barrier).

Explain the role of ligands on the metal catalyst.

This detailed mechanistic insight is invaluable for understanding why a reaction works and how it might be improved.

Rational Design of Novel Synthetic Strategies

The ultimate goal of theoretical and computational studies is not just to understand existing chemistry but to design new and better synthetic methods. nih.gov By building a robust computational model of the reactivity of this compound, chemists can engage in rational design.

This approach allows for the in silico screening of ideas. For instance, if a desired transformation is found to have a very high activation energy, a chemist can use the computational model to test different hypotheses for lowering it. Would a different catalyst work better? Would changing the solvent or reaction temperature favor the desired outcome? These questions can be explored computationally to identify the most promising conditions, thereby focusing laboratory efforts and accelerating the discovery of novel synthetic strategies for creating complex molecules from the this compound scaffold.

Applications in Complex Molecule Synthesis

Utility as a Building Block for Polycyclic Systems

The construction of polycyclic systems—molecules containing multiple ring structures—is a central goal in organic synthesis, often aimed at creating natural product skeletons or novel molecular frameworks. nih.gov The bifunctional nature of methyl 2-bromo-1-cyclohexenecarboxylate makes it a promising candidate for strategies that build fused or bridged ring systems.

One primary application involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. beilstein-journals.orgnih.gov This reaction forms a new carbon-carbon bond by coupling an organohalide with an organoboron compound. tcichemicals.com In this context, the vinyl bromide moiety of this compound could be coupled with a variety of boronic acids or esters that carry another ring system, effectively "stitching" a new cycle onto the cyclohexene (B86901) core. A synergistic approach combining Suzuki coupling with other reactions like ring-closing metathesis (RCM) has proven powerful for creating complex polycycles and macrocycles. beilstein-journals.org

Similarly, the Heck reaction offers another pathway to polycyclics. This reaction couples the vinyl bromide with an alkene, which could be part of another ring or contain functionality for subsequent cyclization. organic-chemistry.orgmasterorganicchemistry.com The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield in these transformations. researchgate.net By selecting an appropriate alkene partner, a second ring can be appended to the cyclohexene frame, leading to diverse polycyclic scaffolds.

The table below illustrates the general conditions for these key cross-coupling reactions, which are applicable to vinyl bromides and represent potential pathways for functionalizing this compound.

Reaction Type Catalyst Base Solvent Typical Coupling Partner Citation
Suzuki-Miyaura CouplingPd(PPh₃)₄, Pd(OAc)₂K₂CO₃, Cs₂CO₃, NaOHToluene, Dioxane, WaterAryl/Vinyl Boronic Acids beilstein-journals.orgtcichemicals.com
Heck ReactionPd(OAc)₂Et₃N, K₂CO₃, KFDMF, AcetonitrileAlkenes (e.g., acrylates, styrenes) organic-chemistry.orgresearchgate.net

Incorporation into Natural Product Synthesis

The synthesis of natural products is a significant driver of innovation in organic chemistry. nih.gov While no specific total syntheses employing this compound are prominently documented, its structure is analogous to intermediates used in constructing complex natural frameworks. Many natural products, such as certain terpenes and alkaloids, contain highly substituted six-membered rings. nih.gov

The compound could serve as a "Type C" building block, where the cyclohexene ring forms a central part of the target molecule. The bromine atom acts as a handle for introducing key carbon fragments via cross-coupling, while the methyl ester can be manipulated through reduction, hydrolysis, or conversion to other functional groups as required by the synthetic route.

For instance, in a hypothetical synthesis, the vinyl bromide could undergo a Stille or Suzuki coupling to attach a complex side chain. The resulting diene system could then be a substrate for a Diels-Alder reaction, a powerful method for forming six-membered rings with high stereocontrol. beilstein-journals.org This would generate a bicyclic or tricyclic system characteristic of many natural products. The development of cascade reactions, where multiple bonds are formed in a single operation, is a key strategy in modern synthesis, and this compound is well-suited for such processes. rsc.org

Precursor for Advanced Organic Materials

The synthesis of π-conjugated compounds is fundamental to the development of advanced organic materials used in electronics, optics, and sensor technology. beilstein-journals.org These materials often feature extended systems of alternating single and double bonds. This compound can be envisioned as a monomer or precursor for creating such conjugated systems.

Through repeated cross-coupling reactions, such as the Suzuki or Heck coupling, the compound could be polymerized or used to build oligomers. For example, a Suzuki polycondensation reaction with a diboronic acid could potentially yield a conjugated polymer where the substituted cyclohexene unit is a repeating element. The specific properties of the resulting polymer—such as its conductivity, fluorescence, or liquid crystalline behavior—would be influenced by the structure of the comonomer.

Furthermore, the vinyl bromide functionality allows for its incorporation into larger π-conjugated polycyclic compounds, which are of interest for their unique electronic properties. beilstein-journals.org The synthesis of 1,3-diene-based luminogens, which exhibit aggregation-induced emission (AIE), is a growing field where building blocks that allow for the stereoselective synthesis of dienes are highly valued. nih.gov Heck-type reactions are a known method for producing the 1,3-diene structures that can form the core of these advanced materials. nih.gov

Development of Novel Synthetic Methodologies Based on its Reactivity

The unique combination of functional groups in this compound makes it an interesting substrate for developing new synthetic methods. The reactivity of the vinyl bromide, the conjugated ester, and the allylic positions of the cyclohexene ring can all be exploited.

Methodologies could be developed around tandem or cascade reactions. For example, a reaction sequence could begin with a cross-coupling at the bromide position, followed by a conjugate addition to the Michael acceptor (the α,β-unsaturated ester). This would rapidly build molecular complexity by forming two new bonds in a controlled manner.

Radical reactions also offer significant potential. The addition of a radical to one of the double bonds could initiate a cyclization cascade, a strategy used to create complex ring systems efficiently. mdpi.com The development of transition metal-catalyzed reactions involving dienes is an active area of research, with unique reactivity patterns emerging that allow for the selective functionalization of such substrates. nih.gov Research could focus on exploring novel transition-metal catalyzed difunctionalization reactions where this compound acts as the starting substrate to generate highly substituted cyclic molecules.

The table below summarizes potential transformations based on the compound's functional groups, illustrating the breadth of synthetic methodologies that could be explored.

Functional Group Reaction Type Potential Outcome Relevant Methodology Citation
Vinyl BromidePalladium-Catalyzed Cross-CouplingC-C or C-N bond formationSuzuki, Heck, Stille, Buchwald-Hartwig beilstein-journals.orgorganic-chemistry.org
α,β-Unsaturated EsterMichael Addition / Conjugate AdditionFormation of a new C-C or C-heteroatom bond at the β-positionOrganocuprate addition, Thiol additionN/A
Diene System (Post-Coupling)Diels-Alder [4+2] CycloadditionFormation of a new six-membered ringThermal or Lewis-acid catalyzed cycloaddition beilstein-journals.org
Alkene / Allylic PositionRadical Addition/CyclizationFormation of functionalized cyclic/bicyclic systemsPhotoredox or transition-metal catalysis mdpi.com

Future Research Directions and Unexplored Reactivity

Development of Green Chemistry Approaches for Synthesis

The future synthesis of methyl 2-bromo-1-cyclohexenecarboxylate and its derivatives should align with the principles of green chemistry to minimize environmental impact. mdpi.com Current synthetic routes often rely on traditional methods that may involve hazardous reagents and solvents. researchgate.net Future research should focus on developing more eco-friendly protocols.

Key areas for development include:

Safer Halogenation Reagents and Solvents: Research into replacing harsh brominating agents with safer alternatives is crucial. One promising avenue is the use of sodium halides, such as sodium bromide, as the bromine source in the presence of an oxidant. nih.govcornell.edu This approach, coupled with the use of environmentally benign solvents like ethanol, has been successful in the synthesis of other halogenated heterocycles and could be adapted for the target molecule. nih.govcornell.edu The use of ionic liquids as both catalyst and reaction medium also presents a green alternative for certain transformations. nih.gov

One-Pot Synthesis Procedures: Designing one-pot reaction sequences, where multiple synthetic steps are carried out in a single reactor, can significantly reduce waste, energy consumption, and purification efforts. nih.gov For instance, a one-pot approach could be developed that combines the formation of the cyclohexene (B86901) ring with the subsequent bromination step.

Alternative Energy Sources: The application of microwave irradiation and mechanochemistry (ball milling) are emerging as powerful tools in green synthesis. nih.govresearchgate.net Microwave-assisted synthesis can dramatically reduce reaction times and improve yields for reactions like the Claisen-Schmidt condensation, which can be a precursor step. nih.gov Mechanochemical synthesis offers a solvent-free method for preparing compounds, which is a significant step towards sustainable chemical manufacturing. researchgate.net

Catalytic and Biocatalytic Methods: Moving from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. The development of catalysts for the efficient synthesis of vinyl bromides from various precursors, such as ketones and alkynes, is an active area of research. researchgate.net Furthermore, biocatalysis, using enzymes that operate under mild conditions, represents a highly effective and environmentally friendly route for halogenation, though scaling this technology for industrial production remains a challenge. researchgate.netnih.gov

Table 1: Comparison of Conventional vs. Green Synthesis Approaches
ParameterConventional ApproachPotential Green ApproachReference
SolventsHalogenated and toxic solventsEthanol, water, ionic liquids, or solvent-free (mechanochemistry) nih.govcornell.edunih.govresearchgate.net
ReagentsStoichiometric and potentially hazardous reagents (e.g., Br₂)Catalytic systems, sodium halides (NaBr), enzymes researchgate.netnih.govresearchgate.net
EnergyConventional heating (often prolonged)Microwave irradiation, room temperature reactions nih.gov
ProcedureMulti-step with intermediate purificationOne-pot synthesis nih.gov

Chemo- and Regioselective Functionalization of Poly-substituted Analogues

The reactivity of this compound can be significantly influenced by the presence of additional substituents on the cyclohexene ring. A key challenge and a fruitful area for future research is the chemo- and regioselective functionalization of such poly-substituted analogues. The interplay between the existing functional groups and any new substituents will dictate the outcome of chemical transformations.

Future research should investigate:

Controlling Competing Reaction Pathways: In a poly-substituted system, different sites on the molecule can compete for reaction. For example, the vinyl bromide moiety can undergo cross-coupling reactions, while the ester could be subject to hydrolysis or amidation, and the double bond to addition reactions. Developing reaction conditions that selectively target one functional group while leaving others intact is a primary goal. Halogen-induced intramolecular cyclizations, for instance, can be controlled by the position of substituents on the starting material. mdpi.com

Exploring Novel Reactivity Patterns: Vinyl bromides are known to undergo traditional ipso-substitution in cross-coupling reactions like Suzuki and Heck. organic-chemistry.org However, recent research has uncovered a novel cine-substitution pattern, where the new substituent is introduced at the carbon atom adjacent to the one originally bearing the bromine. organic-chemistry.orgrsc.org This transformation proceeds via a palladium-catalyzed C-N coupling followed by a Michael addition. organic-chemistry.orgrsc.org Investigating whether poly-substituted analogues of this compound can undergo similar cine-substitutions would open up new synthetic possibilities for creating structurally diverse molecules.

Substrate-Controlled Transformations: The structure of the substrate itself can dictate the reaction pathway and stereochemical outcome. mdpi.com For poly-substituted cyclohexene derivatives, the strategic placement of directing groups could be used to control the regioselectivity of subsequent reactions, such as electrophilic additions or metal-catalyzed functionalizations.

Expanding Catalytic Methodologies for Asymmetric Transformations

The creation of chiral molecules with specific three-dimensional arrangements is a central goal of modern organic synthesis, particularly for pharmaceutical applications. This compound is an achiral molecule, but it serves as an excellent precursor for generating multiple stereocenters on the cyclohexane (B81311) ring. Expanding catalytic asymmetric methodologies for this system is a significant area for future exploration.

Promising research directions include:

Asymmetric Conjugate Additions: The α,β-unsaturated ester system is a prime site for asymmetric conjugate addition reactions. By employing chiral catalysts, nucleophiles can be added to the double bond to create one or more stereocenters with high enantioselectivity. Catalytic asymmetric tandem transformations, triggered by an initial conjugate addition, could allow for a rapid increase in molecular complexity from simple starting materials. nih.gov

Organocatalysis: Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of often-toxic heavy metals. nih.gov Chiral organocatalysts, such as amino-squaramides, have been successfully used in one-pot sequences to synthesize highly functionalized cyclohexanes with multiple stereocenters in excellent yields and stereoselectivities. nih.gov Applying these methods to reactions involving this compound could provide access to a wide range of enantiopure cyclohexane derivatives.

Biocatalysis: Enzymes, such as ene-reductases from the old yellow enzyme (OYE) family, are highly effective for the asymmetric reduction of activated carbon-carbon double bonds. nih.gov The use of ene-reductases for the desymmetrizing hydrogenation of prochiral cyclohexadienones has been shown to generate quaternary stereocenters with very high enantioselectivity. nih.gov Exploring the use of such enzymes for the asymmetric reduction of the double bond in this compound or its derivatives is a promising green and highly selective approach.

Transition-Metal Catalysis: Chiral transition-metal complexes are widely used for a variety of asymmetric transformations, including hydrogenation and cycloaddition reactions. nih.govrsc.org Developing new chiral ligand/metal combinations specifically tailored for the substrate class of substituted cyclohexenecarboxylates could unlock new asymmetric reactions, such as enantioselective Heck or Suzuki couplings that generate chiral products.

Table 2: Potential Asymmetric Transformations for this compound
Transformation TypeCatalytic ApproachPotential OutcomeReference
Conjugate AdditionOrganocatalysis, Chiral Lewis AcidsCreation of stereocenter at C2 or C3 nih.govnih.gov
HydrogenationBiocatalysis (Ene-reductases), Chiral Transition MetalsEnantioselective reduction of C=C bond nih.govnih.gov
CycloadditionChiral Lewis Acids, Transition MetalsFormation of fused bicyclic systems with stereocontrol rsc.orgyoutube.com
Cross-CouplingChiral Pd/Ni complexesFormation of atropisomers or products with new stereocenters organic-chemistry.org

Advanced Computational Studies for Predictive Organic Chemistry

Computational chemistry has become an indispensable tool in modern organic synthesis for understanding reaction mechanisms, predicting reactivity, and designing new catalysts and experiments. Applying advanced computational methods to this compound and its reactions would provide invaluable insights and accelerate the discovery of new transformations.

Future computational research should focus on:

Mechanism Elucidation: While reaction outcomes can be determined experimentally, the precise step-by-step mechanism is often complex. Computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, identify transition states, and calculate activation energies. This would be particularly useful for understanding novel reactivity, such as the cine-substitution of vinyl bromides, or for explaining the origins of chemo- and regioselectivity in the functionalization of poly-substituted analogues. organic-chemistry.orgrsc.org

Predicting Stereochemical Outcomes: In asymmetric catalysis, understanding the origin of enantioselectivity is crucial for catalyst optimization. Computational modeling can be used to analyze the transition states of competing reaction pathways leading to different stereoisomers. nih.gov By modeling the interaction between the substrate, the catalyst, and the reagents, researchers can predict which stereoisomer will be favored and rationally design more selective catalysts.

Virtual Screening of Catalysts and Substrates: Before embarking on extensive experimental work, computational chemistry can be used to perform virtual screening of potential catalysts or substrates for a desired transformation. This can help to prioritize experimental efforts and focus on the most promising candidates, saving time and resources.

Understanding Conformational Effects: The conformation of the cyclohexene ring can play a significant role in its reactivity. Computational studies can determine the most stable conformations of this compound and its derivatives and assess how conformation influences the accessibility of different reactive sites. nih.gov This is particularly important in understanding the stereochemical course of reactions involving the cyclic backbone.

Q & A

Q. What are the established synthetic routes for Methyl 2-bromo-1-cyclohexenecarboxylate?

  • Methodological Answer : The compound is typically synthesized via bromination of 1-cyclohexene-1-carboxylic acid followed by esterification. Bromination employs Br₂ in non-polar solvents (e.g., CCl₄ or CHCl₃), targeting the cyclohexene ring’s α-position. Subsequent esterification with methanol under acidic or nucleophilic conditions yields the methyl ester. Structural confirmation is achieved via NMR (e.g., ester methyl protons at δ ~3.7 ppm) and mass spectrometry .

Table 1 : Key Bromination Conditions from Literature

Brominating AgentSolventTemperatureYield*
Br₂CCl₄RT~85%
*Yield inferred from analogous reactions in .

Q. How is the structure of this compound validated experimentally?

  • Methodological Answer :
  • X-ray crystallography : Single-crystal diffraction refined via SHELX software (e.g., SHELXL for small-molecule refinement) confirms bond lengths/angles and bromine placement .
  • Spectroscopy :
  • ¹H NMR : Doublet signals for vinylic protons (δ 5.5–6.5 ppm) and ester methyl groups (δ ~3.7 ppm).
  • IR : Ester C=O stretch (~1720 cm⁻¹) and C-Br vibration (~550 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood due to volatility and potential respiratory irritation.
  • In case of exposure: Rinse skin with water (15 min), seek medical attention if inhaled .

Advanced Research Questions

Q. How can hydrolysis conditions be optimized to convert this compound to its carboxylic acid derivative?

  • Methodological Answer : Saponification with 10% NaOH in methanol (4 h, RT) achieves 92% yield of 2-bromo-1-cyclohexene-1-carboxylic acid. Acidification (1N HCl) followed by ethyl acetate extraction and hexane recrystallization yields pure product (mp 102–103.5°C) .

Table 2 : Hydrolysis Optimization Data

BaseSolventTime (h)YieldPurity (mp)
10% NaOHMeOH492%102–103.5°C

Q. What factors influence regioselectivity during bromination of cyclohexene carboxylate derivatives?

  • Methodological Answer :
  • Electronic effects : The electron-withdrawing carboxylic acid/ester group directs bromination to the α-position via destabilization of the intermediate carbocation.
  • Solvent polarity : Non-polar solvents (CCl₄) favor radical bromination pathways, enhancing regioselectivity .
  • Advanced studies: DFT calculations can model transition states to predict substituent effects.

Q. How does this compound serve as a precursor in heterocyclic synthesis?

  • Methodological Answer :
  • The bromine atom facilitates cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/alkyl groups.
  • Example : Reaction with amines under Pd catalysis forms cyclohexene carboxamide derivatives, useful in medicinal chemistry .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for hydrolysis products: How to resolve them?

  • Methodological Answer : Literature reports varying mp ranges (e.g., 71–104°C vs. 102–103.5°C). Contradictions arise from:
  • Recrystallization solvent purity : Hexane vs. ethanol alters crystal packing.
  • Hydration state : Anhydrous vs. monohydrate forms differ in mp.
  • Resolution : Use DSC analysis to confirm polymorphic forms and ensure solvent consistency .

Methodological Recommendations

  • Synthetic Reproducibility : Monitor reaction progress via TLC (hexane:EtOAc = 4:1) to avoid over-bromination.
  • Advanced Characterization : Pair X-ray data (SHELXL refinement ) with 2D NMR (COSY, HSQC) for unambiguous assignment.

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